Iodotrifluoroethylene
Overview
Description
Iodotrifluoroethylene is an organofluorine compound with the chemical formula C₂F₃I. It is a volatile, colorless liquid known for its high reactivity and unique chemical properties. This compound is used in various chemical reactions and industrial applications due to its ability to introduce fluorine and iodine atoms into organic molecules .
Mechanism of Action
Target of Action
Iodotrifluoroethylene (C2F3I) is an organofluorine compound primarily used in the field of organic synthesis . It serves as a versatile building block for the production of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mode of Action
The mechanism of action of this compound in organic synthesis involves its ability to undergo addition reactions . This allows for the introduction of fluorine and iodine atoms into target molecules .
Pharmacokinetics
Given its volatile nature and use in industrial settings, it is likely that inhalation is a primary route of exposure
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a volatile colorless liquid that reacts with cadmium metal to give CdC2F3(I) . It also reacts with nitric oxide under UV light, producing a nitroso compound, with iodine as a byproduct . These reactions suggest that light exposure and the presence of other chemicals in the environment can impact its reactivity and function.
Biochemical Analysis
Biochemical Properties
Iodotrifluoroethylene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often forming covalent bonds. For instance, this compound can react with cadmium metal to form CdC₂F₃I, indicating its potential to form stable complexes with metals . Additionally, it reacts with nitric oxide under UV light, producing a nitroso compound, which suggests its involvement in nitrosation reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in single cells . These effects are attributed to its ability to disrupt cellular homeostasis and induce stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, its reaction with cadmium metal suggests that it can form stable complexes with metal ions, potentially inhibiting metal-dependent enzymes . Additionally, its interaction with nitric oxide under UV light indicates that it can participate in nitrosation reactions, which can modify protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and light exposure. Over time, this compound can degrade, leading to changes in its biochemical activity and long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant physiological disturbances, including oxidative stress, organ damage, and altered metabolic pathways . Threshold effects have been observed, indicating that there is a dosage level below which the compound has negligible effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its reaction with cadmium metal suggests that it can participate in metal-dependent metabolic processes . Additionally, its ability to form nitroso compounds indicates that it can be involved in nitrosation reactions, which are important in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be distributed to different cellular compartments, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cadmium metal suggests that it can localize to metal-rich compartments, influencing metal-dependent processes . Additionally, its ability to form nitroso compounds indicates that it can be localized to regions where nitrosation reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodotrifluoroethylene is typically synthesized through the iodination of trifluorovinyl lithium. The reaction involves the following steps:
- Preparation of trifluorovinyl lithium by reacting 1,1,1,2-tetrafluoroethane with lithium.
- Iodination of trifluorovinyl lithium to produce this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Iodotrifluoroethylene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with cadmium metal to form cadmium trifluoroethyl iodide (CdC₂F₃I).
Addition Reactions: Under ultraviolet light, it reacts with nitric oxide to produce a nitroso compound, with iodine as a byproduct.
Common Reagents and Conditions:
Cadmium Metal: Used in substitution reactions to form organometallic compounds.
Nitric Oxide and Ultraviolet Light: Used in addition reactions to form nitroso compounds.
Major Products Formed:
Cadmium Trifluoroethyl Iodide (CdC₂F₃I): Formed in substitution reactions with cadmium metal.
Trifluoronitrosoethylene (C₂F₃NO): Formed in addition reactions with nitric oxide under ultraviolet light.
Scientific Research Applications
Iodotrifluoroethylene has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Environmental Studies: Due to its potential impact on the ozone layer, this compound is studied for its environmental effects and as a greenhouse gas.
Comparison with Similar Compounds
Trifluoroethylene (C₂F₃H): Similar in structure but lacks the iodine atom, making it less reactive in certain types of reactions.
Iodofluoromethane (CF₃I): Contains both fluorine and iodine but has a different carbon framework, leading to different reactivity patterns.
Uniqueness of Iodotrifluoroethylene: this compound is unique due to its combination of fluorine and iodine atoms, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and material science .
Properties
IUPAC Name |
1,1,2-trifluoro-2-iodoethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3I/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZTKFRZJMHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073166 | |
Record name | Ethene, trifluoroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-37-5 | |
Record name | Iodotrifluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodotrifluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 359-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, trifluoroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroiodoethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iodotrifluoroethylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKV2XT37FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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